molecular formula C7H10ClF2NO2 B6608600 methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 2763777-54-2

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B6608600
CAS No.: 2763777-54-2
M. Wt: 213.61 g/mol
InChI Key: IXCULTGMQHMXLN-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride” is a chemical compound . It is also known as “3-Aminobicyclo [1.1.1]pentane-1-carboxylic Acid Methyl Ester Hydrochloride” or "H2N-BCP-CO-OMe·HCl" .


Synthesis Analysis

The synthesis of similar compounds, such as 2,2-difluorobicylco[1.1.1]pentanes, has been achieved from an α-allyldiazoacetate precursor in a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask . This method provides rapid access to these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclopropanation and reaction with difluorocarbene . These reactions result in the formation of the desired bicyclo[1.1.0]butanes and difluorobicyclo[1.1.1]pentanes .

Future Directions

Future work may involve new methods for the generation of difluorocarbene, which could allow these products to be transformed into complex caged compounds .

Properties

IUPAC Name

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2.ClH/c1-12-4(11)5-2-6(10,3-5)7(5,8)9;/h2-3,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCULTGMQHMXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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